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Introduction
N-methylpiperidine (CAS 626-67-5), a saturated heterocyclic amine, serves as a versatile

building block in organic synthesis, finding application as a solvent and an intermediate in the

production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its

derivatives are integral to numerous drug classes, including analgesics, antipsychotics, and

anticancer agents.[3] Given its widespread use and the pharmacological activity of its

derivatives, a thorough understanding of the toxicological profile of N-methylpiperidine is crucial

for ensuring safety in research and development settings.

This technical guide provides a comprehensive overview of the known toxicological data for N-

methylpiperidine, focusing on acute toxicity, genotoxicity, carcinogenicity, and reproductive

effects. The content herein summarizes quantitative data, details relevant experimental

methodologies, and visualizes key toxicological concepts to support risk assessment and guide

future research. While extensive data exists for the parent compound, information on specific

derivatives is often linked to their intended pharmacological action, where cytotoxicity can be a

desired outcome, such as in anticancer applications.[4]
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N-Methylpiperidine exhibits moderate acute toxicity via oral, dermal, and inhalation routes. The

primary hazards are its corrosivity, causing severe burns to the skin and eyes, and its potential

to cause significant respiratory tract irritation.[5][6][7]

Caption: Routes of exposure and resulting acute toxic effects of N-methylpiperidine.

Quantitative Acute Toxicity Data
The following table summarizes the available quantitative data on the acute toxicity of N-

methylpiperidine.

Route Species Test Value Reference

Oral Rat LD50 490 mg/kg [8][9]

Oral Rabbit LDLo 25 mg/kg [9]

Dermal Rabbit LD50
>1000 - <2000

mg/kg
[8]

Dermal Rabbit LD50
1000 - 2000

mg/kg
[10]

Inhalation Rat LC50 (4h) 2.4 mg/L [8]

Inhalation Rat LC50 (4h) >3.85 mg/L [10]

Inhalation Rat LC50 4.8 mg/L [9]

Experimental Protocol: Acute Oral Toxicity (Acute Toxic
Class Method - OECD 423)
The Acute Toxic Class Method is a sequential procedure used to assess the acute toxicity of a

substance after oral administration. It uses a reduced number of animals compared to

traditional LD50 tests.[11][12]

Principle: The method is a stepwise procedure using three animals of a single sex per step.

The outcome of each step (mortality or survival) determines the next step: either dosing at a

higher or lower fixed dose level or stopping the test.[11]
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Test Animals: Typically, young adult female rats are used, as they are often slightly more

sensitive.[11]

Procedure:

Dose Selection: A starting dose is selected from one of four fixed levels (5, 50, 300, or

2000 mg/kg body weight) based on existing information about the substance's toxicity.[11]

Administration: The substance is administered in a single dose by gavage to three

animals. Animals are fasted prior to dosing.

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11]

Stepwise Progression: Based on the number of mortalities within a defined period, the test

is either stopped, or the next group of three animals is dosed at a lower or higher level

according to the prescribed flow charts in the guideline.

Endpoint: The result is not a precise LD50 value but rather a classification into a specific

toxicity category based on the observed outcomes at different dose levels. This allows for

hazard labeling and risk assessment.

Genotoxicity and Carcinogenicity
There is a notable lack of publicly available data on the genotoxicity and carcinogenicity of N-

methylpiperidine itself.[9][13] However, an Ames test conducted on Escherichia coli/Salmonella

typhimurium returned a negative result.[8]

The primary concern in this area stems from two factors:

The potential for N-methylpiperidine, as a secondary amine, to form N-nitroso compounds

under specific conditions (e.g., contact with nitrites or nitric acid). N-nitrosamines are a class

of chemicals known to be genotoxic and carcinogenic in animal experiments.[8] For instance,

N-nitrosopiperidine is a known carcinogen in rats, mice, and hamsters, targeting organs such

as the esophagus, liver, and nasal cavity.[14] Similarly, 1-nitroso-4-methylpiperazine has

demonstrated potent genotoxicity and nasal carcinogenicity in rats upon inhalation.[15]
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Studies on structurally related aromatic amines or derivatives suggest a potential for

inducing chromosomal damage.[15]

Caption: A standard workflow for assessing the genotoxic potential of a chemical.

Experimental Protocol: In Vitro Micronucleus Test
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the

cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome

fragments or whole chromosomes that were not incorporated into the main nucleus during cell

division. This test detects both clastogenic (chromosome breaking) and aneugenic

(chromosome loss) events.[16][17]

Principle: Cultured mammalian cells are exposed to the test substance both with and without

an external metabolic activation system (e.g., S9 fraction from rat liver). The cells are then

treated with a cytokinesis-blocking agent (like cytochalasin-B) to accumulate cells that have

completed one nuclear division, resulting in binucleated cells.[16]

Cell Lines: Various cell lines (e.g., CHO, V79, TK6) or primary cells (e.g., human peripheral

blood lymphocytes) can be used.

Procedure:

Treatment: Cell cultures are treated with at least three concentrations of the test

substance for a defined period (e.g., 3-6 hours with S9, or a longer period without S9).

Negative and positive controls are run concurrently.

Cytokinesis Block: After treatment, cytochalasin-B is added to the culture medium to block

cytokinesis.

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain

(e.g., Giemsa or a fluorescent dye).

Endpoint Analysis: The frequency of micronuclei is scored in a substantial number of

binucleated cells (typically at least 2000 per concentration). The results are compared to the

concurrent negative control to determine if the test substance induced a statistically
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significant increase in micronuclei formation. Cytotoxicity is also assessed, usually by

measuring the ratio of binucleated to mononucleated cells.[17]

Reproductive and Developmental Toxicity
There is no specific information available regarding the reproductive or developmental toxicity

of N-methylpiperidine.[9][13] Studies on related compounds are often used to identify potential

hazards that may warrant further investigation. For example, N-methyl-2-pyrrolidone (NMP),

another N-methylated heterocyclic compound, has been studied for reproductive effects. It is

important to note that NMP is not a direct derivative of piperidine, and these data should be

interpreted with caution as they are for a structurally different chemical.

A study in male rats exposed to NMP via oral gavage for 10 weeks showed that a high dose of

1000 mg/kg/day produced infertility and significant damage to the seminiferous epithelium.

Lower doses of 100 and 300 mg/kg did not impair fertility, but the 300 mg/kg dose resulted in

lower viability of offspring in the first four days of life.[18]

Experimental Protocol: Reproduction/Developmental
Toxicity Screening Test (OECD 421)
This screening test is designed to provide initial information on the potential effects of a

substance on reproduction and development.

Principle: Male and female rats are dosed with the test substance for a period before mating,

during mating, and, for females, throughout gestation and early lactation.[19]

Test Animals: Groups of sexually mature male and female rats (e.g., 10 per sex per group).

Procedure:

Dosing: At least three dose levels and a control are used. Dosing of males begins 2 weeks

prior to mating and continues for a total of 4 weeks. Females are dosed for 2 weeks prior

to mating, during mating, gestation, and up to day 4 of lactation.

Mating: Animals are paired for up to 2 weeks.

Observations:
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Parental Animals: Monitored for clinical signs of toxicity, body weight changes, and

effects on mating performance, fertility, and length of gestation.

Offspring: Litters are examined for viability, sex ratio, and clinical abnormalities. Pup

weights are recorded at birth and on day 4.

Pathology: All parental animals are subjected to a gross necropsy. Reproductive organs

are examined, and testes are weighed.

Endpoints: The test provides information on fertility, pregnancy outcomes (e.g., implantation

sites, litter size), and early postnatal development, as well as systemic toxicity in the parent

animals.

Specific Target Organ Toxicity (STOT)
Single Exposure (STOT-SE): The respiratory system is identified as a primary target organ

for a single exposure to N-methylpiperidine, with effects including irritation and chemical

burns.[5][13]

Repeated Exposure (STOT-RE): There is no available data to assess the specific target

organ toxicity of N-methylpiperidine following repeated exposure.[9][13]

Toxicological Profile of N-Methylpiperidine
Derivatives
The piperidine scaffold is a key component in a vast array of pharmacologically active

molecules.[20][21] The toxicological profile of these derivatives is highly dependent on their

specific substitutions, which dictate their mechanism of action, potency, and off-target effects.

Anticancer Agents: Some 2,6-disubstituted N-methylpiperidine derivatives have been

designed as bioreducible anti-tumor agents. These compounds are intended to act as

bifunctional alkylating agents, leading to cytotoxicity in cancer cells. For example, cis- and

trans-N-methyl-2,6-bis(bromomethyl)piperidine showed high toxicity against human colon

carcinoma cell lines with IC50 values between 6 and 11 µM.[4] In this context, cytotoxicity is

the desired therapeutic effect, but it also highlights the potential for toxicity to healthy cells.

Other derivatives have been developed to target specific receptors, such as the epidermal

growth factor receptor (EGFR), to inhibit cancer cell proliferation.[22][23][24]
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Pharmacologically Active Agents: Many derivatives are designed to interact with specific

receptors or enzymes in the central nervous system. Their toxicity is often an extension of

their pharmacological effects at high doses. The overall risk assessment for these molecules

must consider both the desired therapeutic effect and potential adverse outcomes.

dotdot graph "Pharmacological_Mechanism_of_Action" { graph [splines=true, overlap=false,

nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box,

style="filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10,

color="#5F6368"];

// Nodes Derivative [label="N-Methylpiperidine\nDerivative", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Receptor [label="Target Receptor\n(e.g., Opioid, Sigma, EGFR)",

fillcolor="#FBBC05", fontcolor="#202124"]; Response [label="Cellular Response",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Therapeutic [label="Therapeutic Effect\n(e.g.,

Analgesia)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Toxic

[label="Toxic Effect\n(e.g., Cytotoxicity, CNS Depression)", shape=ellipse, style=filled,

fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Derivative -> Receptor [label="Binds to"]; Receptor -> Response [label="Initiates"];

Response -> Therapeutic [label="Low Dose"]; Response -> Toxic [label="High Dose / Off-

Target"]; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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